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Compound of Interest

(8-Bromonaphthalen-1-
Compound Name:
yl)methanol

Cat. No.: B082454

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 8-bromo-1-
naphthalenemethanol, a key intermediate in various synthetic applications. This document is
intended for researchers, scientists, and professionals in the field of drug development and
materials science, offering a consolidated resource for the structural elucidation of this
compound through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass
spectrometry (MS).

Due to the limited availability of direct experimental spectra for 8-bromo-1-
naphthalenemethanol in public databases, this guide presents a combination of predicted data
and experimental data from structurally analogous compounds. This approach provides a
reliable framework for the identification and characterization of 8-bromo-1-
naphthalenemethanol.

Molecular Structure and Properties
o |[UPAC Name: (8-Bromo-1-naphthalenyl)methanol

e CAS Number: 14938-58-0

e Molecular Formula: C11HsBroO
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e Molecular Weight: 237.09 g/mol

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the predicted *H and 3C NMR chemical shifts for 8-
bromo-1-naphthalenemethanol. These predictions are based on established computational
models and are expected to be in close agreement with experimental values.

Table 1: Predicted *H NMR Spectral Data for 8-bromo-1-naphthalenemethanol

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~5.0 Singlet 2H -CH20H
~7.2-8.2 Multiplet 6H Ar-H
~4.5 Broad Singlet 1H -OH

Predicted in CDClI3

Table 2: Predicted 3C NMR Spectral Data for 8-bromo-1-naphthalenemethanol

Chemical Shift (6, ppm) Assighment
~65 -CH20H
~120-135 Aromatic Carbons

Predicted in CDCls

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.
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e Instrument Setup: The spectra are typically recorded on a 400 MHz or 500 MHz NMR
spectrometer.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The
chemical shifts are referenced to the residual solvent peak (e.g., CHCIs at 7.26 ppm).

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. The chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16

ppm).

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectral Data

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic absorption bands expected for 8-bromo-1-naphthalenemethanol are listed below.

Table 3: Expected IR Absorption Bands for 8-bromo-1-naphthalenemethanol

Wavenumber (cm~?) Intensity Assignment

~3300 Broad O-H stretch (alcohol)

~3050 Medium C-H stretch (aromatic)
~2920 Medium C-H stretch (aliphatic)
~1600, 1500, 1450 Medium-Strong C=C stretch (aromatic)
~1050 Strong C-O stretch (primary alcohol)
~750-800 Strong C-Br stretch

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is as follows:

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

e Background Correction: A background spectrum of the empty ATR crystal should be
recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 8-bromo-1-naphthalenemethanol, the presence of a bromine atom will result
in a characteristic isotopic pattern for the molecular ion peak.

Table 4. Expected Mass Spectrometry Data for 8-bromo-1-naphthalenemethanol

m/z Relative Abundance Assignment
236 ~100% [M]* (with 7°Br)
238 ~98% [M]* (with 81Br)
207/209 Variable [M-CH20H]*
127 Variable [M-Br-COJ*

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum using Electrospray lonization (ESI) is as
follows:

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol, acetonitrile).

« Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a

constant flow rate.

» Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant
mass range. High-resolution mass spectrometry (HRMS) can be used for accurate mass

determination.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of 8-bromo-1-
naphthalenemethanol using the discussed spectral techniques.

Spectroscopic Techniques
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Caption: Workflow for the structural elucidation of 8-bromo-1-naphthalenemethanol.

This guide serves as a foundational resource for the spectral characterization of 8-bromo-1-
naphthalenemethanol. While predicted data offers a strong basis for identification, experimental
verification remains the gold standard. Researchers are encouraged to use this information in
conjunction with their own analytical data for definitive structural confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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